- Preparation of amide compounds for controlling plant diseases, World Intellectual Property Organization, , ,

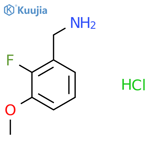

Cas no 93071-81-9 ((2-fluoro-3-methoxyphenyl)methanamine)

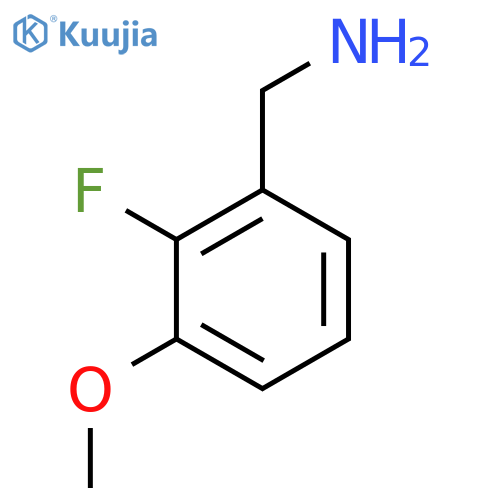

93071-81-9 structure

Nome del prodotto:(2-fluoro-3-methoxyphenyl)methanamine

Numero CAS:93071-81-9

MF:C8H10FNO

MW:155.169505596161

MDL:MFCD11045854

CID:1011984

PubChem ID:55265081

(2-fluoro-3-methoxyphenyl)methanamine Proprietà chimiche e fisiche

Nomi e identificatori

-

- (2-fluoro-3-methoxyphenyl)methanamine

- SCHEMBL8926

- 93071-81-9

- 2-Fluoro-3-methoxybenzenemethanamine

- 2-Fluoro-3-methoxy-benzylamine

- 2-fluoro-3-methoxybenzylamine

- Benzenemethanamine, 2-fluoro-3-methoxy-

- CS-0091517

- SB40021

- AKOS006308111

- 1-(2-Fluoro-3-methoxyphenyl)methanamine

- QHYXUBYSAOZUJF-UHFFFAOYSA-N

- MFCD11045854

- D75152

- DTXSID401291092

- PS-11693

- EN300-260114

- 2-Fluoro-3-methoxybenzenemethanamine (ACI)

- DB-261019

-

- MDL: MFCD11045854

- Inchi: 1S/C8H10FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,5,10H2,1H3

- Chiave InChI: QHYXUBYSAOZUJF-UHFFFAOYSA-N

- Sorrisi: FC1C(=CC=CC=1CN)OC

Proprietà calcolate

- Massa esatta: 155.074642105g/mol

- Massa monoisotopica: 155.074642105g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 121

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.9

- Superficie polare topologica: 35.2Ų

Proprietà sperimentali

- Densità: 1.1±0.1 g/cm3

- Punto di ebollizione: 237.4±25.0 °C at 760 mmHg

- Punto di infiammabilità: 97.4±23.2 °C

- Pressione di vapore: 0.0±0.5 mmHg at 25°C

(2-fluoro-3-methoxyphenyl)methanamine Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2-fluoro-3-methoxyphenyl)methanamine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1232-1g |

2-Fluoro-3-methoxy-benzylamine |

93071-81-9 | 97% | 1g |

831.08CNY | 2021-05-08 | |

| Alichem | A015000306-250mg |

2-Fluoro-3-methoxybenzylamine |

93071-81-9 | 97% | 250mg |

$470.40 | 2023-08-31 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1232-5g |

2-Fluoro-3-methoxy-benzylamine |

93071-81-9 | 97% | 5g |

3375.21CNY | 2021-05-08 | |

| abcr | AB337587-1 g |

2-Fluoro-3-methoxybenzylamine; . |

93071-81-9 | 1g |

€212.80 | 2022-06-10 | ||

| eNovation Chemicals LLC | D267670-5g |

2-Fluoro-3-methoxy-benzylamine |

93071-81-9 | 97% | 5g |

$1265 | 2024-08-03 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1232-500mg |

2-Fluoro-3-methoxy-benzylamine |

93071-81-9 | 97% | 500mg |

746.28CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1232-250mg |

2-Fluoro-3-methoxy-benzylamine |

93071-81-9 | 97% | 250mg |

661.47CNY | 2021-05-08 | |

| Enamine | EN300-260114-2.5g |

(2-fluoro-3-methoxyphenyl)methanamine |

93071-81-9 | 95% | 2.5g |

$139.0 | 2024-06-18 | |

| Enamine | EN300-260114-10.0g |

(2-fluoro-3-methoxyphenyl)methanamine |

93071-81-9 | 95% | 10.0g |

$401.0 | 2024-06-18 | |

| Enamine | EN300-260114-0.5g |

(2-fluoro-3-methoxyphenyl)methanamine |

93071-81-9 | 95% | 0.5g |

$66.0 | 2024-06-18 |

(2-fluoro-3-methoxyphenyl)methanamine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, rt

1.2 Reagents: Hydrogen ; 3 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Riferimento

- Prepared quinazolin-4(3H)-one derivatives and their use as PI3 kinase inhibitors, Taiwan, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Riferimento

- Imidazopyridines as plasma kallikrein inhibitors and uses and preparation thereof, United States, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

Riferimento

- Preparation of benzothiazole carboxamides as agrochemical fungicides, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

Riferimento

- Preparation of pyrazolopyrimidine compounds as phosphoinositide 3-kinase (PI3 kinase) inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

Riferimento

- N-Benzylpyrazolecarboxamides, plant pest control agents containing them, and control of plant pests using them, Japan, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

Riferimento

- Preparation of naphthyridinecarboxamide derivatives for plant disease control, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 5 h, rt

Riferimento

- N-benzyl quinoline-6-carboxamide compounds for controlling plant disease, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

Riferimento

- Preparation of benzothiazolecarboxamides as agrochemical fungicides., World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

Riferimento

- Agrochemical compositions containing aminonicotinamides for controlling or preventing plant diseases caused by plant pathogens, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Catalysts: Palladium Solvents: Ethanol , Water ; 2 h, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

1.2 Reagents: Hydrogen ; 3 h, 1 atm, rt

Riferimento

- Preparation of naphthyridinecarboxamides for plant disease control, World Intellectual Property Organization, , ,

(2-fluoro-3-methoxyphenyl)methanamine Raw materials

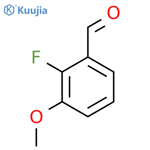

- 2-Fluoro-3-methoxybenzaldehyde

- 2-Fluoro-3-methoxybenzylamine hydrochloride

- 2-fluoro-3-methoxybenzaldehyde oxime

- [C(E)]-2-Fluoro-3-methoxybenzaldehyde oxime

(2-fluoro-3-methoxyphenyl)methanamine Preparation Products

(2-fluoro-3-methoxyphenyl)methanamine Letteratura correlata

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

93071-81-9 ((2-fluoro-3-methoxyphenyl)methanamine) Prodotti correlati

- 717094-51-4(2,4-Difluoro-3-methoxybenzylamine)

- 508177-67-1(5-Aminomethyl-2-fluoroanisole)

- 950452-19-4(2-(1,1-dioxo-4H-1$l^{6},2,4-benzothiadiazin-3-yl)-N-(4-sulfamoylphenyl)acetamide)

- 1881930-08-0(1-Octene, 4-(bromomethyl)-4-ethyl-)

- 2034375-63-6(3-(benzenesulfonyl)-N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide)

- 1190379-86-2(2,4-Dichloro-5-cyclopropylpyrimidine)

- 1806059-12-0(2-Bromo-4-(difluoromethyl)-6-fluoropyridine-3-carboxaldehyde)

- 2229351-33-9(2-1-(4-methylthiophen-2-yl)cyclopropylethan-1-amine)

- 1806788-01-1(3-(Difluoromethyl)-2,6-dimethoxy-5-nitropyridine)

- 499984-90-6(Ethanone, 1-(6-amino-3-pyridinyl)-, hydrobromide (1:1))

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93071-81-9)(2-fluoro-3-methoxyphenyl)methanamine

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):173.0/655.0